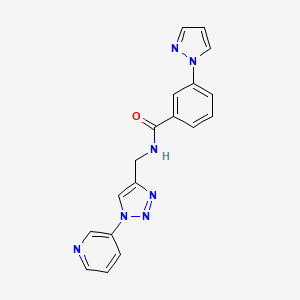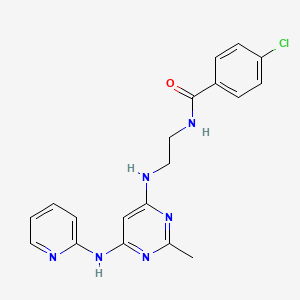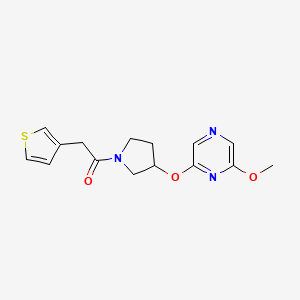
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known as JNJ-42153605 and is a potent and selective inhibitor of the dopamine transporter (DAT) protein.
作用机制
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride selectively inhibits the dopamine transporter (DAT) protein, which is responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. This mechanism of action makes this compound a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the central nervous system. The compound's ability to selectively inhibit the dopamine transporter (DAT) protein leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. This effect has been shown to improve cognitive function, attention, and memory in animal models.
实验室实验的优点和局限性
The advantages of using (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride in lab experiments include its high selectivity and potency for the dopamine transporter (DAT) protein. The compound's ability to selectively inhibit DAT makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, the limitations of using this compound in lab experiments include its limited solubility in water and the potential for off-target effects on other neurotransmitter systems.
未来方向
The potential applications of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride in various fields have led to several future directions for research. Some of these future directions include:
1. Developing new analogs of this compound with improved solubility and selectivity for the dopamine transporter (DAT) protein.
2. Investigating the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
3. Studying the effects of this compound on other neurotransmitter systems and their potential role in the treatment of neurological disorders.
4. Investigating the potential use of this compound in the development of new imaging agents for studying the dopaminergic system in vivo.
Conclusion:
This compound is a potent and selective inhibitor of the dopamine transporter (DAT) protein that has gained significant attention in the scientific research community. The compound's potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry make it a promising candidate for the treatment of various neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成方法
The synthesis of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride involves the reaction of (S)-3-Amino-1-(3-fluoro-2-nitrophenyl)pyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process is around 50%, and the purity of the final product is greater than 99%.
科学研究应用
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound's ability to selectively inhibit the dopamine transporter (DAT) protein has made it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
属性
IUPAC Name |
(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKDDCHIJBMOM-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870174.png)



![3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2870179.png)
![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2870183.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2870184.png)


![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2870188.png)
